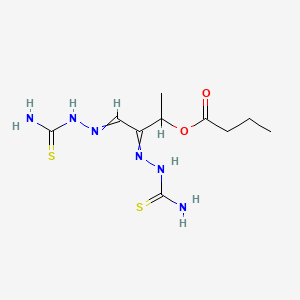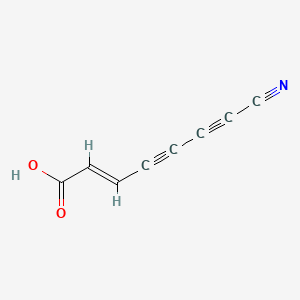![molecular formula C11H13N2O3- B14756108 6-[(2,2-Dimethyl-1-oxopropyl)amino]-2-pyridinecarboxylate](/img/structure/B14756108.png)
6-[(2,2-Dimethyl-1-oxopropyl)amino]-2-pyridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(2,2-Dimethyl-1-oxopropyl)amino]-2-pyridinecarboxylate is a chemical compound with a complex structure that includes a pyridine ring and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,2-Dimethyl-1-oxopropyl)amino]-2-pyridinecarboxylate typically involves the reaction of 2-pyridinecarboxylic acid with 2,2-dimethyl-1-oxopropylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and the final esterification reaction. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-[(2,2-Dimethyl-1-oxopropyl)amino]-2-pyridinecarboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
6-[(2,2-Dimethyl-1-oxopropyl)amino]-2-pyridinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 6-[(2,2-Dimethyl-1-oxopropyl)amino]-2-pyridinecarboxylate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways and result in specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl (1-diazo-2-oxopropyl)phosphonate: This compound shares a similar ester functional group and is used in similar synthetic applications.
Dialkyl (2-oxopropyl)phosphonates: These compounds are also used in the synthesis of phosphorylated heterocycles and have similar chemical reactivity.
Uniqueness
6-[(2,2-Dimethyl-1-oxopropyl)amino]-2-pyridinecarboxylate is unique due to its specific combination of a pyridine ring and an ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C11H13N2O3- |
|---|---|
Poids moléculaire |
221.23 g/mol |
Nom IUPAC |
6-(2,2-dimethylpropanoylamino)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-8-6-4-5-7(12-8)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16)/p-1 |
Clé InChI |
NNOSXJAPJZOTKE-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)C(=O)NC1=CC=CC(=N1)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(2,2-Dimethylpropanoylamino)-3-methoxyphenyl]boronic acid](/img/structure/B14756027.png)
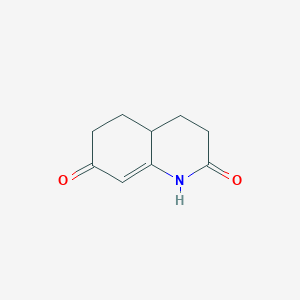
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate](/img/structure/B14756055.png)
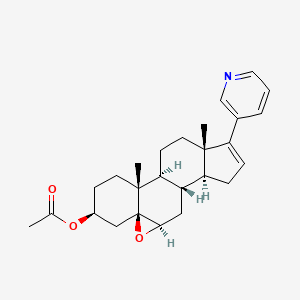
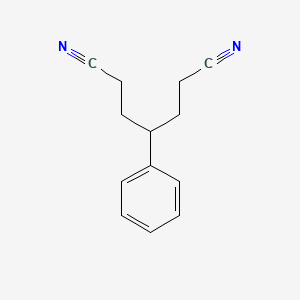

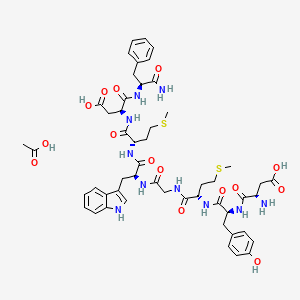
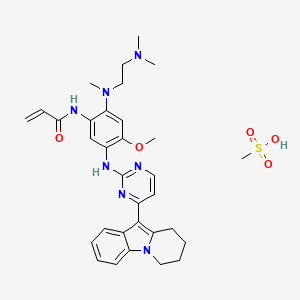
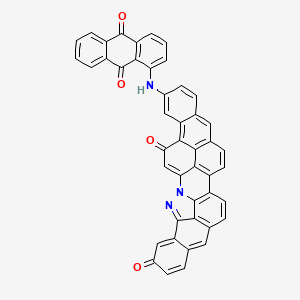
![2H,10H-[1,3]Dioxolo[4,5-g][1,3]thiazolo[2,3-b]quinazoline](/img/structure/B14756099.png)

